1-ethynyl-2-isocyanatobenzene
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Overview
Description
1-Ethynyl-2-isocyanatobenzene is an organic compound with the molecular formula C9H5NO. It features a benzene ring substituted with an ethynyl group and an isocyanate group.
Preparation Methods
The synthesis of 1-ethynyl-2-isocyanatobenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 1-ethynylbenzene with phosgene (COCl2) in the presence of a base, leading to the formation of the isocyanate group on the benzene ring . The reaction conditions often require careful control of temperature and the use of inert atmospheres to prevent unwanted side reactions.
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
1-Ethynyl-2-isocyanatobenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The compound can participate in further substitution reactions on the benzene ring, where the ethynyl and isocyanate groups can direct incoming electrophiles to specific positions on the ring.
Addition Reactions: The ethynyl group can undergo addition reactions with various reagents, such as hydrogen halides, leading to the formation of substituted alkenes.
Polymerization: The isocyanate group can react with amines to form polyureas or with alcohols to form polyurethanes, making it useful in polymer chemistry.
Common reagents used in these reactions include halogens, acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2-isocyanatobenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethynyl-2-isocyanatobenzene primarily involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable products like ureas and urethanes . This reactivity is exploited in various chemical processes, including polymerization and cross-linking reactions.
Comparison with Similar Compounds
1-Ethynyl-2-isocyanatobenzene can be compared with other benzene derivatives containing ethynyl or isocyanate groups:
Phenyl isocyanate: Similar to this compound but lacks the ethynyl group, making it less versatile in certain synthetic applications.
1-Ethynylbenzene: Contains the ethynyl group but lacks the isocyanate group, limiting its reactivity in polymerization and other reactions involving nucleophiles.
The presence of both the ethynyl and isocyanate groups in this compound makes it unique and valuable for a broader range of chemical reactions and applications.
Properties
CAS No. |
554459-16-4 |
---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
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